molecular formula C11H16O4 B3148043 1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid CAS No. 635318-61-5

1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid

Cat. No.: B3148043
CAS No.: 635318-61-5
M. Wt: 212.24 g/mol
InChI Key: RZAVTKUGXSBXKP-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid is an organic compound with the molecular formula C11H16O4. It is a derivative of cyclopentene, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the carboxylic acid functional group. This compound is commonly used in organic synthesis, particularly in the preparation of various intermediates and derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid typically involves the following steps:

    Starting Material: Cyclopent-3-ene-1-carboxylic acid.

    Protection of Carboxylic Acid: The carboxylic acid group is protected using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at low temperatures (0-5°C) to prevent side reactions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of cyclopent-3-ene-1-carboxylic acid are reacted with tert-butyl chloroformate in the presence of a base.

    Continuous Flow Reactors: To enhance efficiency and yield, continuous flow reactors may be employed.

    Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be substituted with other functional groups using nucleophiles.

    Hydrolysis: The Boc group can be removed under acidic conditions to yield the free carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.

    Acidic Conditions: Hydrolysis of the Boc group is typically carried out using strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

    Oxidizing and Reducing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used.

    Free Carboxylic Acid: Hydrolysis of the Boc group yields cyclopent-3-ene-1-carboxylic acid.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is employed in the development of novel drug candidates and bioactive molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the carboxylic acid functionality during various chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-3-ene-1-carboxylic acid: The parent compound without the Boc protecting group.

    1-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid: A similar compound with a saturated cyclopentane ring.

    1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid: A similar compound with a six-membered cyclohexene ring.

Uniqueness

1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid is unique due to its combination of a Boc protecting group and a cyclopentene ring. This combination provides specific reactivity and stability, making it valuable in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopent-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-10(2,3)15-9(14)11(8(12)13)6-4-5-7-11/h4-5H,6-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAVTKUGXSBXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635318-61-5
Record name 1-[(tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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